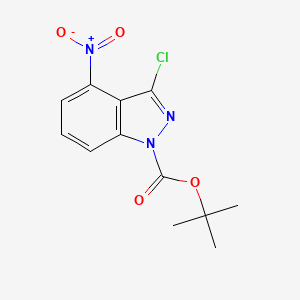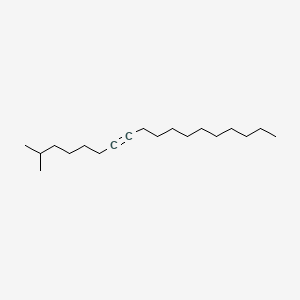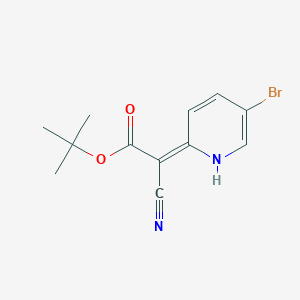
tert-butyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-tert-Butyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate is a synthetic organic compound that features a pyridine ring substituted with a bromine atom and a cyanoacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate typically involves the reaction of 5-bromopyridine-2-carbaldehyde with tert-butyl cyanoacetate under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 5-bromopyridine-2-carbaldehyde reacts with the active methylene group of tert-butyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-Butyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(Z)-tert-Butyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-tert-Butyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(5-chloropyridin-2(1H)-ylidene)-2-cyanoacetate
- tert-Butyl 2-(5-fluoropyridin-2(1H)-ylidene)-2-cyanoacetate
- tert-Butyl 2-(5-iodopyridin-2(1H)-ylidene)-2-cyanoacetate
Uniqueness
(Z)-tert-Butyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Its structural properties also make it a valuable compound for developing new materials and biologically active molecules.
Properties
Molecular Formula |
C12H13BrN2O2 |
|---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
tert-butyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)9(6-14)10-5-4-8(13)7-15-10/h4-5,7,15H,1-3H3/b10-9+ |
InChI Key |
TVAOZGBCQIQOHY-MDZDMXLPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C(=C/1\C=CC(=CN1)Br)/C#N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C1C=CC(=CN1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



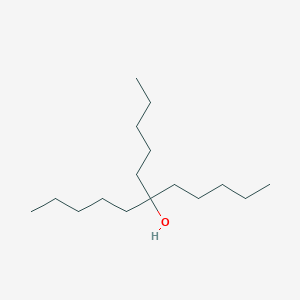
![8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B13815363.png)
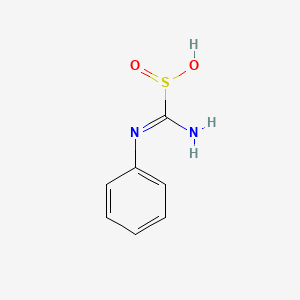
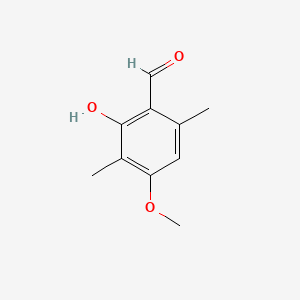
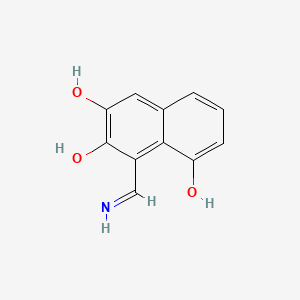
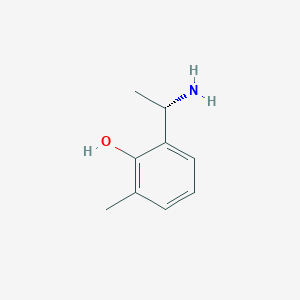
![1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt](/img/structure/B13815388.png)
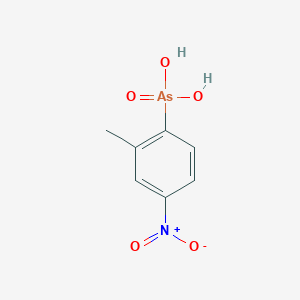
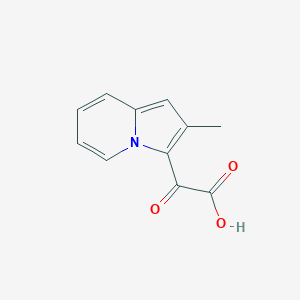
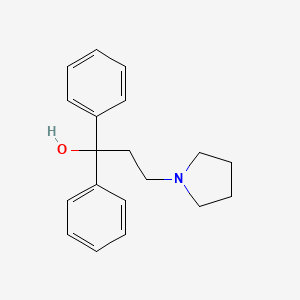
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B13815409.png)
